molecular formula C10H15F3O4 B14517702 Dipropyl (trifluoromethyl)propanedioate CAS No. 62935-29-9

Dipropyl (trifluoromethyl)propanedioate

Cat. No.: B14517702
CAS No.: 62935-29-9
M. Wt: 256.22 g/mol
InChI Key: UMVYDGUTMYYJFH-UHFFFAOYSA-N
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Description

Dipropyl (trifluoromethyl)propanedioate is an organic compound with the molecular formula C10H15F3O4 It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by propyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl (trifluoromethyl)propanedioate typically involves the esterification of trifluoromethylpropanedioic acid with propanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

CF3CH(CO2H)2+2C3H7OHCF3CH(CO2C3H7)2+2H2O\text{CF}_3\text{CH(CO}_2\text{H)}_2 + 2 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{CF}_3\text{CH(CO}_2\text{C}_3\text{H}_7)_2 + 2 \text{H}_2\text{O} CF3​CH(CO2​H)2​+2C3​H7​OH→CF3​CH(CO2​C3​H7​)2​+2H2​O

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Dipropyl (trifluoromethyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of trifluoromethylpropanedioic acid.

    Reduction: Formation of dipropyl (trifluoromethyl)propanediol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Dipropyl (trifluoromethyl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of dipropyl (trifluoromethyl)propanedioate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The ester groups can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (trifluoromethyl)propanedioate
  • Dimethyl (trifluoromethyl)propanedioate
  • Dipropyl malonate

Uniqueness

Dipropyl (trifluoromethyl)propanedioate is unique due to the presence of both propyl and trifluoromethyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and reactivity, making it valuable in various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and properties make it a valuable tool in organic synthesis, biology, medicine, and industry. Further research and development can unlock new applications and benefits of this compound.

Properties

CAS No.

62935-29-9

Molecular Formula

C10H15F3O4

Molecular Weight

256.22 g/mol

IUPAC Name

dipropyl 2-(trifluoromethyl)propanedioate

InChI

InChI=1S/C10H15F3O4/c1-3-5-16-8(14)7(10(11,12)13)9(15)17-6-4-2/h7H,3-6H2,1-2H3

InChI Key

UMVYDGUTMYYJFH-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C(=O)OCCC)C(F)(F)F

Origin of Product

United States

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